

Application Notes and Protocols for RED-19 in Photodynamic Therapy

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Compound of Interest

Compound Name: RED 19

Cat. No.: B1170737

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Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily in cancerous tissues.[1][2][3] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) that are highly cytotoxic.[1][4][5] These ROS, including singlet oxygen and free radicals, cause irreversible damage to cellular components, leading to cell death through apoptosis, necrosis, or autophagy.[4][6][7] RED-19 is a novel, synthetically developed bacteriochlorin-based photosensitizer designed for enhanced efficacy in photodynamic therapy. Its strong absorption in the near-infrared (NIR) spectrum allows for deeper tissue penetration of light, making it a promising candidate for the treatment of solid tumors.[4]

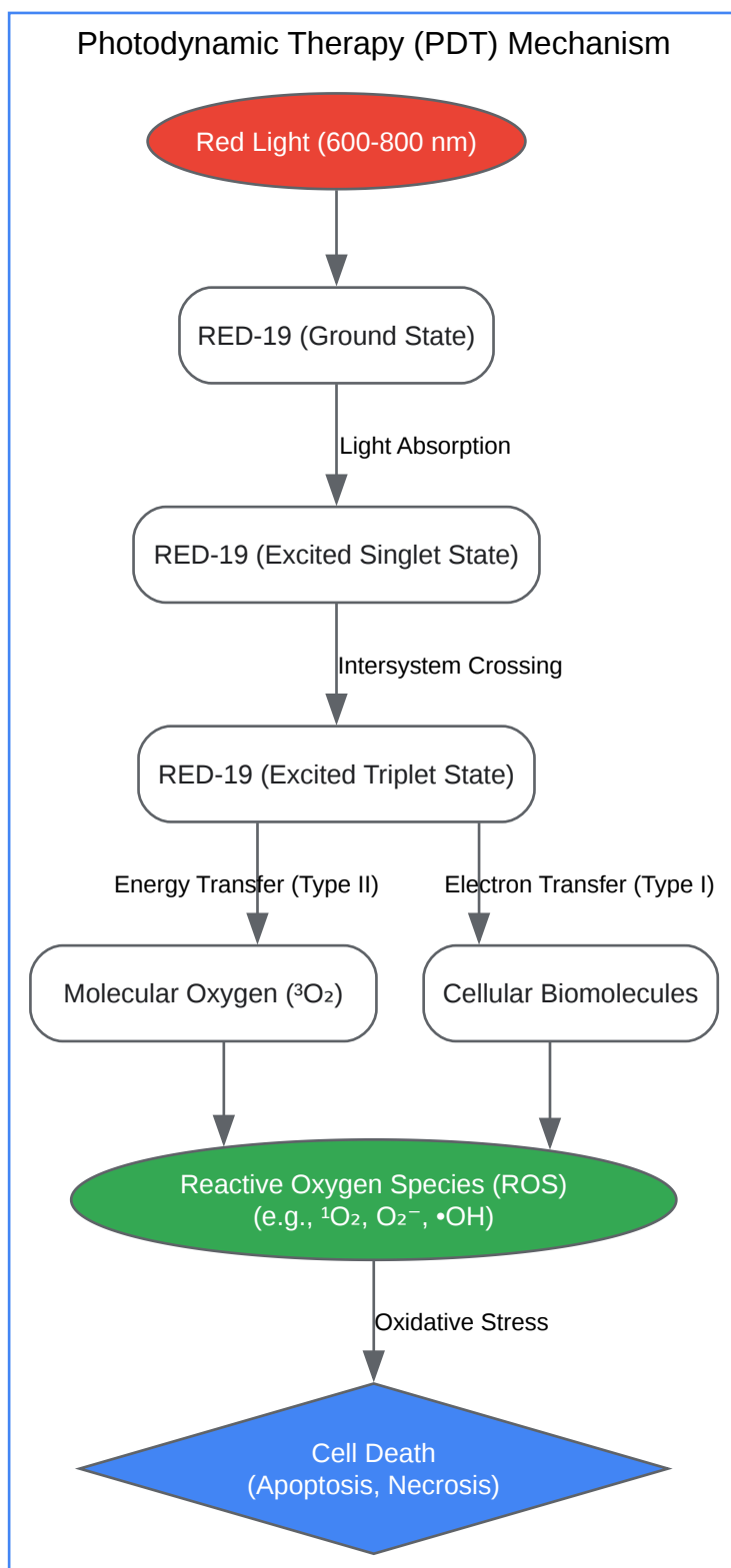
Mechanism of Action

The therapeutic effect of RED-19 PDT is initiated by the absorption of red light, which transitions the RED-19 molecule from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.[1] This triplet state photosensitizer can then follow two main pathways to induce cytotoxicity, known as Type I and Type II reactions.

- **Type I Reaction:** The excited photosensitizer reacts directly with biomolecules to produce radical species.[1][6]

- Type II Reaction: The photosensitizer transfers its energy to molecular oxygen ($^3\text{O}_2$) to generate highly reactive singlet oxygen ($^1\text{O}_2$).[\[1\]](#)[\[6\]](#)

Both pathways result in the generation of ROS, which leads to oxidative stress and ultimately, cell death.[\[5\]](#)



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General mechanism of photodynamic therapy.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for RED-19.

Table 1: In Vitro Efficacy of RED-19 PDT

Cell Line	RED-19 Concentration (μM)	Light Dose (J/cm ²)	IC50 (nM)	Apoptosis Rate (%)	Necrosis Rate (%)
PANC-1 (Pancreatic)	0 - 2	16.61	166	65	15
CT-26 (Colon)	0 - 1	10	85	72	10
4T1 (Breast)	0 - 0.5	5	50	80	8

Data is representative and compiled for illustrative purposes.

Table 2: In Vivo Efficacy of RED-19 PDT in a Murine Tumor Model

Treatment Group	RED-19 Dose (mg/kg)	Light Dose (J/cm ²)	Tumor Growth Inhibition (%)	Mean Survival (Days)
Control (Saline)	0	0	0	20
RED-19 only	2	0	5	22
Light only	0	150	8	21
RED-19 PDT	2	150	85	45

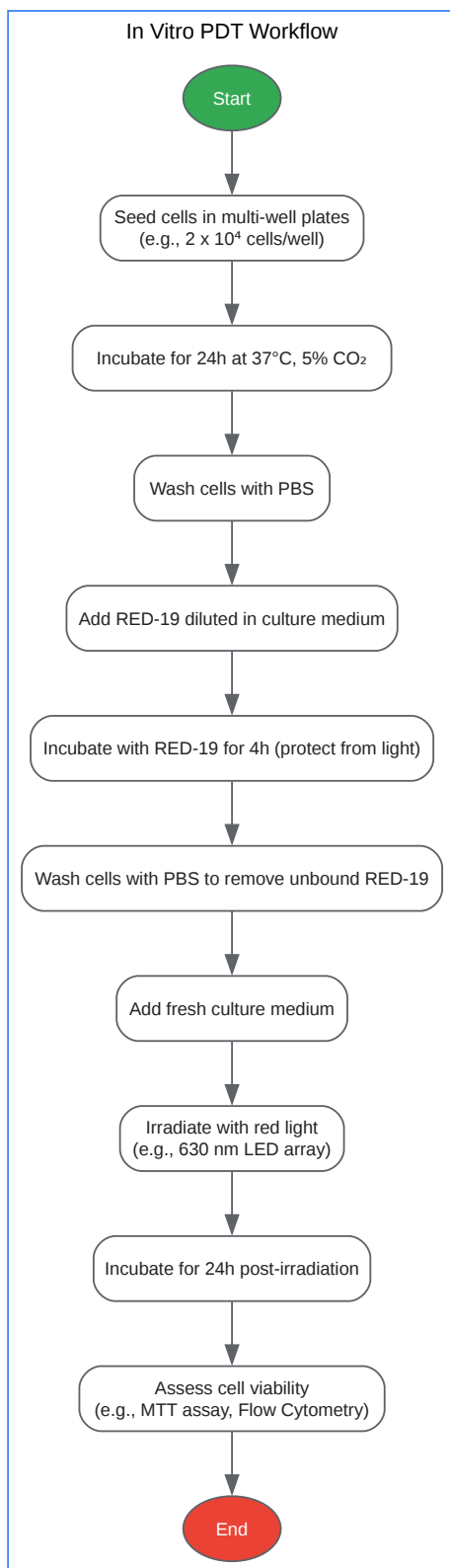
Data is representative and compiled for illustrative purposes based on typical PDT outcomes.

[8]

Experimental Protocols

In Vitro Photodynamic Therapy Protocol

This protocol details the steps for assessing the in vitro efficacy of RED-19 PDT on adherent cancer cell lines.



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Workflow for in vitro photodynamic therapy experiments.

Materials:

- Adherent cancer cell line (e.g., PANC-1, CT-26)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- RED-19 photosensitizer stock solution
- Multi-well plates (e.g., 96-well for viability assays, 6-well for flow cytometry)
- Red light source (e.g., LED array with a peak wavelength of 630 nm)
- MTT reagent or Annexin V-FITC/Propidium Iodide kit

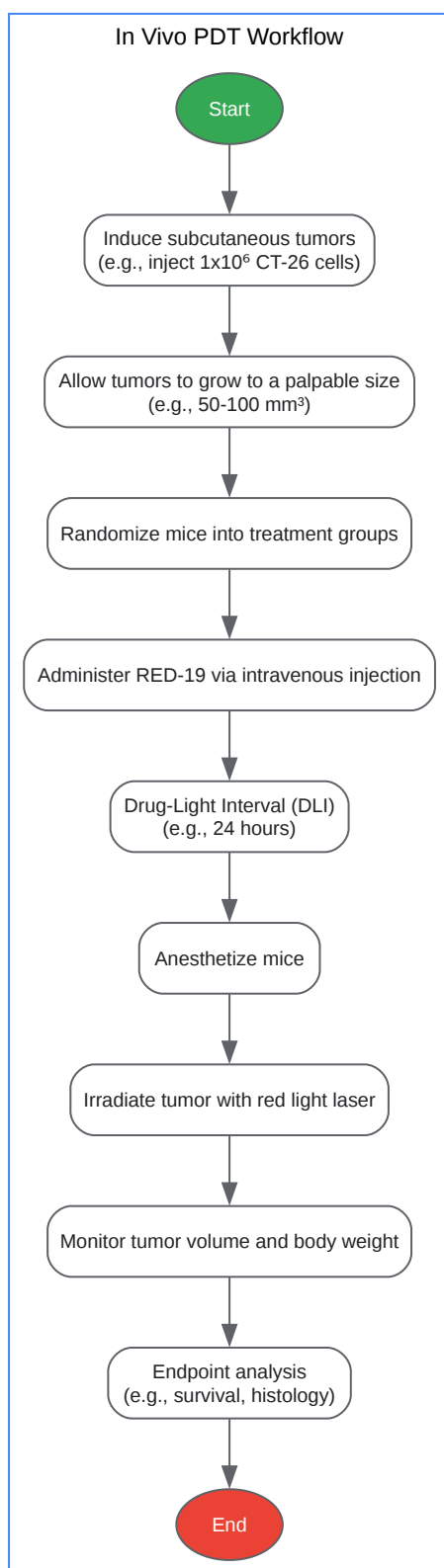
Procedure:

- Cell Seeding: Seed 2×10^4 cells per well in a 6-well plate with 2 mL of complete culture medium.[9]
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. [9]
- Photosensitizer Incubation:
 - The following day, aspirate the culture medium and wash the cells with PBS.[10]
 - Prepare dilutions of RED-19 in complete culture medium at the desired concentrations (e.g., 0, 0.5, 1, 2 μM).
 - Add 2 mL of the RED-19 solution to each well.
 - Incubate the cells for 4 hours at 37°C, ensuring the plates are protected from light by wrapping them in aluminum foil.[9][10]

- Washing: Aspirate the RED-19 solution and wash the cells twice with 2 mL of PBS to remove any unbound photosensitizer.[10]
- Irradiation:
 - Add 2 mL of fresh, complete culture medium to each well.[10]
 - Irradiate the cells with a red light source (e.g., 630 nm) at a specified power density for a duration calculated to deliver the desired light dose (e.g., 16.61 J/cm²).[6]
- Post-Irradiation Incubation: Return the plate to the incubator and incubate for an additional 24 hours.
- Assessment of Cell Viability:
 - MTT Assay: To assess metabolic activity, add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[5]
 - Flow Cytometry for Apoptosis/Necrosis: To quantify apoptosis and necrosis, detach the cells, stain with Annexin V-FITC and Propidium Iodide, and analyze by flow cytometry.[10]

In Vivo Photodynamic Therapy Protocol

This protocol describes the use of RED-19 PDT in a murine subcutaneous tumor model.



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Workflow for in vivo photodynamic therapy experiments.

Materials:

- Immunocompetent mice (e.g., BALB/c)
- Tumor cell line (e.g., CT-26)
- Sterile PBS and cell culture medium
- RED-19 formulated for intravenous injection
- Anesthetic agent (e.g., isoflurane)
- Laser with fiber optic for light delivery (e.g., 630 nm)
- Calipers for tumor measurement

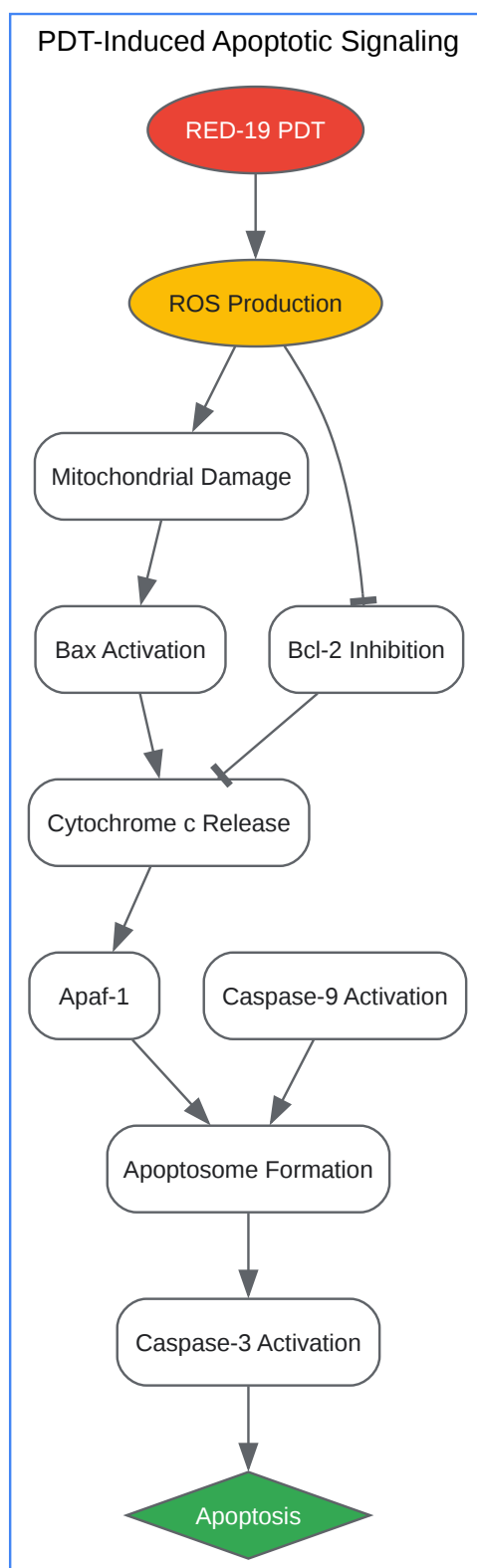
Procedure:

- Tumor Induction: Subcutaneously inject 1×10^6 CT-26 cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice daily and measure tumor size with calipers once tumors become palpable. The tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- Randomization: When tumors reach a volume of approximately 50-100 mm³, randomize the mice into different treatment groups (e.g., control, RED-19 only, light only, RED-19 PDT).
- Photosensitizer Administration: Administer RED-19 (e.g., 2 mg/kg) via intravenous injection.
- Drug-Light Interval (DLI): Allow a 24-hour interval for the photosensitizer to accumulate in the tumor tissue.^[2]
- Irradiation:
 - Anesthetize the mice.
 - Deliver red light (e.g., 150 J/cm²) to the tumor area using a laser coupled to a fiber optic.^[8]

- Post-Treatment Monitoring:
 - Measure tumor volume and body weight every 2-3 days.
 - Monitor the mice for any signs of toxicity.
- Endpoint: The experiment is terminated when tumors reach a predetermined maximum size or at the end of the study period, at which point survival and tumor growth inhibition are calculated.

Signaling Pathways in RED-19 PDT-Induced Apoptosis

PDT with photosensitizers like RED-19 can activate intrinsic and extrinsic apoptotic pathways. The generation of ROS can cause damage to mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.



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